molecular formula C16H14N2O2 B11768272 Ethyl 4-(1H-benzo[d]imidazol-2-yl)benzoate

Ethyl 4-(1H-benzo[d]imidazol-2-yl)benzoate

Cat. No.: B11768272
M. Wt: 266.29 g/mol
InChI Key: RSUAPQKJEALBOL-UHFFFAOYSA-N
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Description

Ethyl 4-(1H-benzo[d]imidazol-2-yl)benzoate is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound features an ethyl ester group attached to a benzoic acid moiety, which is further connected to a benzimidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(1H-benzo[d]imidazol-2-yl)benzoate typically involves the esterification of 4-(1H-benzo[d]imidazol-2-yl)benzoic acid. One common method includes refluxing the acid derivative in ethanol with a few drops of concentrated sulfuric acid to form the ethyl ester . The reaction is monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1H-benzo[d]imidazol-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ester group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can produce simpler benzimidazole compounds.

Scientific Research Applications

Ethyl 4-(1H-benzo[d]imidazol-2-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(1H-benzo[d]imidazol-2-yl)benzoate involves its interaction with specific molecular targets. Benzimidazole derivatives are known to bind to proteins and enzymes, affecting their function. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(1H-benzo[d]imidazol-2-yl)benzoate is unique due to its specific ester and benzoic acid moieties, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

ethyl 4-(1H-benzimidazol-2-yl)benzoate

InChI

InChI=1S/C16H14N2O2/c1-2-20-16(19)12-9-7-11(8-10-12)15-17-13-5-3-4-6-14(13)18-15/h3-10H,2H2,1H3,(H,17,18)

InChI Key

RSUAPQKJEALBOL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2

Origin of Product

United States

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